3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin
Overview
Description
3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin is a naturally occurring compound that belongs to the class of isocoumarins. Isocoumarins are a group of lactones that are structurally related to coumarins but with an inverted lactone ring. This compound is known for its diverse biological activities and has been isolated from various natural sources, including fungi and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be synthesized by the cyclization of this compound precursors using sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific fungi. Aspergillus caespitosus, when cultured on autoclaved cracked yellow field corn, produces this compound. The compound is then extracted and purified using silica gel columns. The yield of high-purity this compound from this method is approximately 140 mg per kg of corn .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and substituted isocoumarins .
Scientific Research Applications
3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a model compound in studying lactone chemistry.
Biology: The compound exhibits antifungal, anti-inflammatory, and antimicrobial activities, making it valuable in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an angiogenesis inhibitor.
Mechanism of Action
The mechanism of action of 3-methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting enzymes involved in various biological processes. For example, it may inhibit fungal enzymes, leading to antifungal activity. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
- 3,4-Dihydro-6-methoxy-8-hydroxy-3,4,5-trimethylisocoumarin-7-carboxylic acid methyl ester
- 3,4-Dihydro-4,8-dihydroxy-3,5-dimethylisocoumarin
- 3,4-Dihydro-8-hydroxy-3-methylisocoumarin-5-carboxylic acid
Comparison: 3-Methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has a unique combination of methyl, methoxy, and hydroxy groups that contribute to its specific chemical reactivity and biological properties .
Properties
IUPAC Name |
8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-6-3-7-4-8(14-2)5-9(12)10(7)11(13)15-6/h4-6,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFNAMVERSBWPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2)OC)O)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-Methoxymellein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6803-02-7, 13410-15-6 | |
Record name | 3,4-Dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6803-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-8-hydroxy-3-methyl-3,4-dihydroisocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006803027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxymellein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 - 76 °C | |
Record name | 6-Methoxymellein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038510 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.